BenchChemオンラインストアへようこそ!

N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine

Lipophilicity Drug-likeness Physicochemical profiling

N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine (CAS 669751-99-9; CHEMBL1578727; AKOS BBS-00005555) is a synthetic small molecule belonging to the class of 2-aminobenzoxazole-substituted 1,3,5-triazines. Its structure combines a 1,3-benzoxazol-2-amine moiety with a 2,4-dihydro-1H-1,3,5-triazine ring bearing an N-cyclohexyl substituent, resulting in a molecular formula of C16H21N5O and a molecular weight of 299.37 g/mol.

Molecular Formula C16H21N5O
Molecular Weight 299.37 g/mol
Cat. No. B5746436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine
Molecular FormulaC16H21N5O
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CNC(=NC2)NC3=NC4=CC=CC=C4O3
InChIInChI=1S/C16H21N5O/c1-2-6-12(7-3-1)21-10-17-15(18-11-21)20-16-19-13-8-4-5-9-14(13)22-16/h4-5,8-9,12H,1-3,6-7,10-11H2,(H2,17,18,19,20)
InChIKeyUEOALYUVGPZWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.3 [ug/mL]

N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine: Structural Identity and Procurement Context


N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine (CAS 669751-99-9; CHEMBL1578727; AKOS BBS-00005555) is a synthetic small molecule belonging to the class of 2-aminobenzoxazole-substituted 1,3,5-triazines [1]. Its structure combines a 1,3-benzoxazol-2-amine moiety with a 2,4-dihydro-1H-1,3,5-triazine ring bearing an N-cyclohexyl substituent, resulting in a molecular formula of C16H21N5O and a molecular weight of 299.37 g/mol . This compound is primarily available through chemical supplier networks as a research-grade screening compound (typical purity ≥95%) and is catalogued in major cheminformatics databases including ChEMBL, PubChem, and ZINC [2]. As of 2026, no patent-protected therapeutic use or clinical development has been reported for this specific compound, and ChEMBL curates no bioactivity data for it [1].

Why N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine Cannot Be Replaced by Its Closest Alkyl and Aryl Analogs


Within the 2-aminobenzoxazole-triazine chemical series, the N-substituent on the triazine ring is a critical determinant of molecular properties and potential target interactions [1]. The parent compound's cyclohexyl group (C6H11) imparts a significantly larger steric bulk, higher lipophilicity (ACD/LogP 2.36), and reduced aqueous solubility (estimated 1012 mg/L) compared to short-chain alkyl analogs such as the N-ethyl (LogP ~1.1) or N-propyl (LogP ~1.6) derivatives . Conversely, relative to bulkier aryl-substituted analogs like the N-phenethyl derivative, the cyclohexyl variant offers intermediate conformational flexibility and distinct hydrogen-bonding capacity (2 HBD, 6 HBA) . These property differences mean that simple replacement with a cheaper or more synthetically accessible alkyl analog can fundamentally alter solubility profiles, membrane permeability, and binding geometry in any biological assay where this compound serves as a probe or hit. Therefore, procurement decisions must be based on the specific structural requirements of the target assay system rather than on in-class interchangeability.

Quantitative Differentiation Evidence for N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine Against Structural Analogs


Lipophilicity (LogP) Differentiation Between Cyclohexyl and Short-Chain Alkyl Analogs

The N-cyclohexyl substituent on the target compound confers a substantially higher predicted lipophilicity (ACD/LogP = 2.36) relative to the N-ethyl (LogP ~1.1) and N-propyl (LogP ~1.6) analogs, as estimated using the ACD/Labs Percepta Platform . This difference of approximately 0.8–1.3 log units indicates a >6-fold higher octanol-water partition coefficient for the cyclohexyl derivative, which may translate to altered membrane permeability and tissue distribution in cell-based assays.

Lipophilicity Drug-likeness Physicochemical profiling

Aqueous Solubility Contrast with N-Phenethyl and N-Alkyl Analogs

The target compound's predicted water solubility is 1012 mg/L (estimated via WSKOW v1.41 from Log Kow), placing it in the moderately soluble range . In contrast, the N-phenethyl analog (with an additional aromatic moiety) is expected to exhibit significantly lower solubility (<100 mg/L) due to increased hydrophobicity, while short-chain alkyl analogs are predicted to have higher solubility (>2000 mg/L) . This solubility range is critical for maintaining compound integrity in aqueous assay buffers without requiring high DMSO concentrations.

Aqueous solubility Formulation Bioavailability

Hydrogen-Bond Donor/Acceptor Profile vs. Morpholino-Substituted Analogs

The target compound presents 2 hydrogen-bond donors (HBD) and 6 hydrogen-bond acceptors (HBA), derived from the benzoxazole amine and triazine ring system . In comparison, morpholino-substituted analogs (e.g., N-(3-morpholinopropyl) derivative) exhibit 1 HBD and 8 HBA due to the additional ether oxygen and tertiary amine [1]. The higher HBD count of the cyclohexyl derivative may facilitate key hydrogen-bond interactions with protein backbone carbonyls in kinase hinge regions, whereas the morpholino analog's additional HBA capacity may favor interactions with polar side chains.

Hydrogen bonding Ligand efficiency Medicinal chemistry

Absence of Documented Bioactivity vs. Kinase-Active Triazine-Benzoxazole Derivatives

ChEMBL contains no bioactivity data for CHEMBL1578727 as of 2026, and the ZINC database reports no known or predicted biological activity [1][2]. This stands in contrast to structurally related 2-aminobenzoxazole-triazine derivatives such as the N-phenethyl analog, which has been screened against kinases including CDK1 and G protein subunits in BindingDB assays [3]. The absence of activity data positions this compound as a candidate negative control or as a starting scaffold for fragment-based design where the cyclohexyl substituent's steric bulk can be exploited to probe selectivity pockets.

Kinase inhibition Bioactivity Selectivity screening

Procurement-Driven Application Scenarios for N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine


Physicochemical Property Comparator in Structure-Activity Relationship (SAR) Studies of Triazine-Benzoxazole Series

This compound serves as a key lipophilic benchmark in SAR campaigns where systematic variation of the N-substituent on the 1,3,5-triazine ring is investigated. Its predicted LogP of 2.36 and moderate aqueous solubility of 1012 mg/L provide a distinct data point between short-chain alkyl (<1.6 LogP) and aryl-substituted (>3.0 LogP) analogs . Researchers mapping the relationship between substituent lipophilicity, solubility, and permeability should procure this compound alongside its N-ethyl, N-propyl, and N-phenethyl counterparts to establish a complete property gradient.

Negative Control in Kinase Profiling Panels Involving Benzoxazole-Containing Chemotypes

Given the complete absence of documented kinase inhibitory activity in ChEMBL and BindingDB [1], this compound can serve as an inactive control in biochemical and cellular kinase assays when testing other 2-aminobenzoxazole or triazine-based compounds. Procurement is justified for laboratories that require a structurally matched negative control with no expected target engagement, particularly for assays involving CDK, NEK, or Src-family kinases where related chemotypes are active.

Scaffold for Fragment-Based Drug Discovery (FBDD) Targeting Novel Kinase Selectivity Pockets

The cyclohexyl group's steric volume (molar refractivity 83.6±0.5 cm³) occupies conformational space that smaller alkyl groups cannot access, making this compound a useful scaffold for probing hydrophobic selectivity pockets in kinases or other ATP-binding proteins. Its compliance with Lipinski's Rule of Five (0 violations, MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10) also supports further optimization into lead-like chemical space.

Chemical Biology Probe for Protein-Triazine Interaction Studies

The 1,3,5-triazine core is a known hydrogen-bonding scaffold that can interact with protein backbone amides in ATP-binding pockets. Combined with the benzoxazole moiety's potential for π-stacking interactions, this compound can be used in biochemical assays (e.g., thermal shift assays, SPR) to interrogate whether triazine-benzoxazole hybrids engage specific protein targets, with the cyclohexyl substituent providing a hydrophobic anchor for binding site complementarity . Its moderate LogD of 0.25 at pH 7.4 suggests adequate solubility for biochemical assay conditions.

Quote Request

Request a Quote for N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.